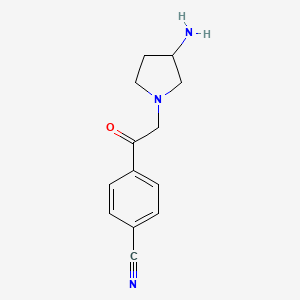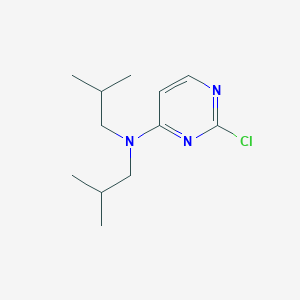![molecular formula C7H8N6 B1491679 7-(azidométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-96-7](/img/structure/B1491679.png)
7-(azidométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
7-(azidométhyl)-1-méthyl-1H-imidazo[1,2-b]pyrazole : a des implications significatives en chimie médicinale en raison de son noyau pyrazole, qui est présent dans de nombreux agents pharmaceutiques . Les dérivés du pyrazole sont connus pour leur large spectre d'activités biologiques, notamment les propriétés anti-inflammatoires, antipsychotiques et analgésiques. Le groupe azidométhyle pourrait potentiellement être utilisé pour des applications de chimie click dans le développement de médicaments, permettant la création de divers candidats médicaments avec des applications thérapeutiques potentielles.
Agriculture
Dans le secteur agricole, les dérivés du pyrazole sont utilisés pour leur bioactivité. Ils servent d'intermédiaires clés dans la synthèse d'agrochimiques tels que les pesticides et les herbicides . Le groupe azidométhyle dans le composé pourrait améliorer l'affinité de liaison de ces produits chimiques à leurs cibles biologiques, améliorant ainsi leur efficacité en tant qu'agrochimiques.
Science des matériaux
La structure unique du composé en fait un candidat pour la synthèse de matériaux avancés. Son incorporation dans des polymères ou des revêtements pourrait conférer de nouvelles propriétés telles qu'une stabilité thermique ou une réactivité accrue . La fonctionnalité azide est particulièrement utile pour créer des polymères réticulés par des réactions de cycloaddition azide-alcyne.
Chimie industrielle
En chimie industrielle, le composé peut être utilisé comme élément de base pour synthétiser divers produits chimiques d'intérêt industriel . Sa capacité à subir une gamme de réactions chimiques en fait un intermédiaire polyvalent dans la production de colorants, de résines et d'autres polymères.
Sciences de l'environnement
Le groupe azidométhyle peut réagir avec les polluants, conduisant potentiellement à la dégradation de substances dangereuses dans l'environnement . Cette réactivité pourrait être exploitée dans les efforts de nettoyage de l'environnement, tels que le traitement des déchets industriels ou la remise en état de sites contaminés.
Biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions protéiques et les mécanismes enzymatiques . Le groupe azide peut être un marqueur de photoaffinité dans les dosages biochimiques, aidant à élucider la structure et la fonction des biomolécules.
Études photophysiques
Les dérivés du pyrazole présentent des propriétés photophysiques exceptionnelles, ce qui les rend adaptés à la mise au point de matériaux optiques et de sondes fluorescentes . Le composé pourrait être utilisé pour créer de nouveaux matériaux qui modifient leurs propriétés en réponse à la lumière, ce qui a des applications dans les capteurs et les technologies d'imagerie.
Chimie organique synthétique
Le composé sert d'intermédiaire clé dans la synthèse de molécules organiques plus complexes . Sa réactivité permet la construction de divers composés hétérocycliques, qui sont cruciaux dans le développement de nouvelles méthodologies de synthèse organique.
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives, which include this compound, often interact with various receptors and enzymes in the body . For instance, some pyrazole derivatives have been found to interact with estrogen receptors and alcohol dehydrogenase .
Mode of Action
Based on the known interactions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
Similar pyrazole derivatives have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. For instance, the presence of ozone has been found to affect the reactions of similar pyrazole compounds .
Analyse Biochimique
Biochemical Properties
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bruton’s tyrosine kinase (BTK), an important enzyme in B cell receptor signaling . The interaction with BTK involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular functions.
Cellular Effects
The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with BTK results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cells.
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQWYVBONHJEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)




![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)
![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491610.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)




